molecular formula C24H18BrF3N6O2 B14916118 4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B14916118
M. Wt: 559.3 g/mol
InChI Key: JQZLFUAAVBUBAB-IPPBACCNSA-N
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Description

4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is a complex organic compound with a unique structure that includes a bromine atom, a diphenylamino group, and a trifluoroethoxy group

Preparation Methods

The synthesis of 4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol involves multiple steps, including the formation of the triazine ring, the introduction of the diphenylamino group, and the addition of the bromine and trifluoroethoxy groups. The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and phenol derivatives. Compared to these compounds, 4-bromo-2-[(E)-{2-[4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C24H18BrF3N6O2

Molecular Weight

559.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[[4-(N-phenylanilino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H18BrF3N6O2/c25-17-11-12-20(35)16(13-17)14-29-33-21-30-22(32-23(31-21)36-15-24(26,27)28)34(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,35H,15H2,(H,30,31,32,33)/b29-14+

InChI Key

JQZLFUAAVBUBAB-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)N/N=C/C4=C(C=CC(=C4)Br)O)OCC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NN=CC4=C(C=CC(=C4)Br)O)OCC(F)(F)F

Origin of Product

United States

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